
Hydroxy Bupropion
Overview
Description
It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxy Bupropion is present in plasma at concentrations significantly higher than bupropion itself, indicating extensive conversion in humans . This compound plays a crucial role in the pharmacological effects of bupropion, which can be considered a prodrug to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Bupropion is synthesized through the hydroxylation of bupropion on the tert-butyl group, which then cyclizes to form an acetal . The stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to separate and quantify enantiomers of bupropion and its metabolites, including this compound . The process involves liquid-liquid extraction from human plasma, followed by separation on a cellulose column using a methanol: acetonitrile: ammonium bicarbonate: ammonium hydroxide gradient elution .
Industrial Production Methods: Industrial production of this compound involves the use of standard stock solutions of R-bupropion, S-bupropion, (2R,3R)-4-hydroxybupropion, and (2S,3S)-4-hydroxybupropion . These solutions are prepared in methanol and separated using high-performance liquid chromatography (HPLC) with mass spectrometry detection .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Bupropion undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is formed via the hydroxylation of bupropion, which is an oxidation reaction mediated by the enzyme CYP2B6 .
Common Reagents and Conditions: The hydroxylation reaction requires the presence of the enzyme CYP2B6 and occurs during the first-pass metabolism in the liver . The stereoselective LC-MS/MS method uses methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide as reagents for the separation and quantification of this compound .
Major Products Formed: The major product formed from the hydroxylation of bupropion is this compound . Other metabolites include threohydrobupropion and erythrohydrobupropion .
Scientific Research Applications
Pharmacological Profile
Hydroxy bupropion exhibits unique pharmacological characteristics that contribute to the overall effects of bupropion. It functions primarily as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the brain, which is crucial for its antidepressant effects. Studies suggest that this compound may be responsible for a significant portion of bupropion's antidepressant activity due to its potency in modulating noradrenergic and dopaminergic systems .
Table 1: Pharmacokinetic Properties of this compound
Treatment of Major Depressive Disorder
This compound plays a crucial role in the treatment of major depressive disorder (MDD). Clinical trials have demonstrated that bupropion, through its metabolite this compound, effectively reduces depressive symptoms and prevents relapse in patients who have responded to initial treatment. In a long-term study, patients treated with bupropion showed significantly lower relapse rates compared to those on placebo .
Smoking Cessation
Bupropion is widely recognized for its efficacy in smoking cessation. This compound contributes to this effect by alleviating withdrawal symptoms and reducing cravings, making it an effective component of smoking cessation therapies . In clinical studies, patients using bupropion reported a higher rate of abstinence compared to those receiving placebo treatments.
Attention-Deficit/Hyperactivity Disorder (ADHD)
Emerging research indicates that this compound may also be beneficial in treating attention-deficit/hyperactivity disorder. Its mechanism of action aligns with the neurochemical dysregulation observed in ADHD, particularly its effects on norepinephrine and dopamine levels . Clinical observations have noted improvements in attention and hyperactivity symptoms among patients treated with bupropion.
Case Studies and Research Findings
Several case studies have illustrated the practical applications of this compound:
- Case Study 1 : A 35-year-old female patient with treatment-resistant depression switched from selective serotonin reuptake inhibitors to bupropion SR (sustained release) and experienced significant improvement in mood and energy levels within four weeks, attributed largely to this compound's activity .
- Case Study 2 : In a clinical trial involving smokers with comorbid depression, participants reported reduced cravings and improved mood when treated with bupropion compared to placebo, highlighting the dual benefit of this compound in managing both conditions .
Mechanism of Action
Hydroxy Bupropion exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, similar to bupropion . It is a norepinephrine reuptake inhibitor but is substantially weaker as a dopamine reuptake inhibitor compared to bupropion . This compound also acts as a non-competitive antagonist of nicotinic acetylcholine receptors, such as α4β2 and α3β4, but is more potent in comparison to bupropion .
Biological Activity
Hydroxy bupropion, also known as 6-hydroxybupropion, is the principal active metabolite of the antidepressant and smoking cessation drug bupropion. This compound plays a significant role in the pharmacological effects of bupropion, particularly in its antidepressant activity. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, clinical implications, and relevant case studies.
Pharmacokinetics
This compound is formed from bupropion primarily through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism in the liver. Studies indicate that after oral administration of bupropion, this compound concentrations in plasma can be 16 to 20 times greater than those of the parent compound .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | 80-90% |
Distribution Half-life | 3-4 hours |
Plasma Protein Binding | 82-88% |
This compound exhibits moderate plasma protein binding and is considered to have a higher potency than its parent compound, contributing significantly to the overall therapeutic effects of bupropion .
The mechanism by which this compound exerts its effects involves several neurotransmitter systems:
- Norepinephrine Transporter (NET) Inhibition : this compound has a similar affinity for NET as bupropion but displays approximately 50% of its antidepressant activity despite achieving higher plasma concentrations .
- Dopaminergic Activity : It contributes to dopaminergic neurotransmission, enhancing dopamine levels in certain brain regions, which is thought to be beneficial for mood regulation and motivation .
- Chiral Variants : this compound exists as a mixture of four enantiomers due to its two chiral centers; however, only specific enantiomers are significantly active in humans .
Clinical Implications
This compound's biological activity is crucial in treating conditions such as major depressive disorder (MDD) and seasonal affective disorder (SAD). Clinical studies have shown that patients treated with bupropion exhibit improvements in depressive symptoms correlated with elevated levels of this compound .
Case Study Overview:
A notable case involves a pediatric patient who experienced severe symptoms following unintentional ingestion of bupropion. The clinical presentation included seizures and respiratory distress, which were ultimately linked to this compound's pharmacological effects. The patient required intensive care but recovered without neurological sequelae after appropriate management .
Research Findings
Recent research underscores this compound's role in enhancing noradrenergic activity while demonstrating a complex interaction with dopaminergic systems. Studies have indicated that chronic administration leads to adaptations in neurotransmitter receptor sensitivity, contributing to the long-term efficacy of treatment with bupropion .
Q & A
Q. Basic: What analytical techniques are recommended for the simultaneous quantification of Bupropion and Hydroxy Bupropion in pharmacokinetic studies?
Answer: A validated LC-MS/MS method with solid-phase extraction is widely used for simultaneous quantification. This approach achieves an LLOQ of 1.75 ng/mL for Bupropion and 5.0 ng/mL for this compound in plasma, ensuring high sensitivity and specificity. Chromatographic separation of isomers (e.g., erythro- and threo-hydrobupropion) is critical, requiring optimized column chemistry and mobile phase gradients. Method validation must include recovery rates (~90%) and reproducibility across inter-day and intra-day assays .
Q. Basic: What are the primary metabolic pathways involved in the conversion of Bupropion to this compound?
Answer: Bupropion is metabolized predominantly via CYP2B6-mediated hydroxylation to form this compound. Pharmacokinetic studies must account for genetic polymorphisms in CYP2B6, which significantly alter metabolite exposure. For example, CYP2B6 slow metabolizers exhibit reduced this compound plasma levels, impacting clinical outcomes in smoking cessation trials. Analytical methods should monitor both parent and metabolite concentrations to assess metabolic efficiency .
Q. Advanced: How can researchers address species-specific differences in this compound metabolism when extrapolating preclinical findings to humans?
Answer: Mice are preferred over rats for preclinical studies due to closer metabolic parallels with humans. In mice, this compound reaches cerebrospinal fluid concentrations six-fold higher than Bupropion, mirroring human pharmacokinetics. Conversely, rats exhibit rapid elimination and lower metabolite formation, making them less predictive. Experimental designs should include species-specific pharmacokinetic profiling and cross-species comparisons of CYP2B6 activity .
Q. Advanced: What experimental approaches are used to investigate the enantioselective pharmacological effects of this compound isomers?
Answer: Chiral chromatography (e.g., using amylase- or cellulose-based columns) separates (2S,3S)- and (2R,3R)-hydroxybupropion enantiomers. In vivo studies in mice demonstrate that (2S,3S)-hydroxybupropion reverses nicotine tolerance via nicotinic acetylcholine receptor modulation, while the (2R,3R)-form is inactive. Behavioral assays (e.g., nicotine withdrawal models) paired with neurochemical analyses (e.g., monoamine transporter inhibition) are essential to elucidate enantiomer-specific mechanisms .
Q. Advanced: How should researchers design experiments to resolve contradictions in reported neurochemical mechanisms of this compound?
Answer: Contradictions arise from differing model systems (e.g., cell lines vs. whole-animal studies) and metabolite stability issues. To resolve these, use:
- Integrated assays : Compare in vitro transporter inhibition (e.g., dopamine/norepinephrine reuptake) with in vivo microdialysis measurements.
- Stabilized metabolites : Prevent ex vivo degradation by adding esterase inhibitors in plasma samples.
- Dose-response profiling : Assess metabolite contributions at clinically relevant concentrations (e.g., 100–500 nM) .
Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer: Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure. Store the compound in airtight containers at ambient temperature, away from light. In case of inhalation, move to fresh air; for ingestion, rinse the mouth and seek medical attention. Safety data sheets (SDS) should be reviewed for specific handling protocols, as acute toxicity data remain incomplete .
Q. Advanced: What strategies differentiate this compound’s effects from Bupropion in in vivo models?
Answer: Administer this compound directly via intracerebroventricular (ICV) injection to bypass hepatic metabolism. Compare outcomes (e.g., nicotine dependence reversal) with oral Bupropion treatment. Pharmacokinetic sampling (plasma and CSF) and selective CYP2B6 inhibition (e.g., using ticlopidine) can isolate metabolite-specific effects. Behavioral tests (e.g., forced swim test for antidepressant activity) further clarify mechanistic divergence .
Q. Advanced: How do CYP2B6 genetic polymorphisms impact this compound’s pharmacokinetic and pharmacodynamic data interpretation?
Answer: CYP2B6 polymorphisms (e.g., 516G>T) reduce this compound AUC by 30–50%, necessitating genotyping in clinical cohorts. Pharmacodynamic studies must stratify participants by metabolizer phenotype to avoid confounding efficacy outcomes. Dose adjustments or alternative therapies (e.g., varenicline) may be required for poor metabolizers in smoking cessation trials .
Q. Basic: What key considerations ensure accurate quantification of this compound during method validation?
Answer: Validate assays using deuterated internal standards (e.g., this compound D6) to correct for matrix effects. Include specificity tests against structurally similar metabolites (e.g., erythro/threo isomers). Stability assessments (freeze-thaw, long-term storage) must confirm metabolite integrity. Regulatory compliance (e.g., FDA Bioanalytical Method Validation guidelines) ensures reproducibility across labs .
Q. Advanced: What methodological considerations are critical when assessing this compound’s effects on nicotinic receptors?
Answer: Use electrophysiology (e.g., patch-clamp) to measure α3β4 and α4β2 nicotinic receptor modulation. Pair with radioligand binding assays (e.g., [³H]-epibatidine) to determine IC50 values. In vivo, employ nicotine self-administration models in transgenic mice (e.g., β2-subunit knockouts) to isolate receptor subtype contributions. Control for off-target effects using selective antagonists (e.g., dihydro-β-erythroidine) .
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431622 | |
Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357399-43-0 | |
Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.